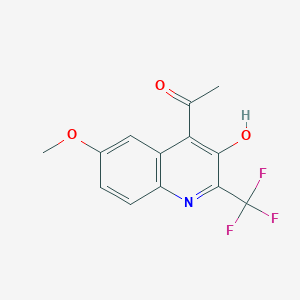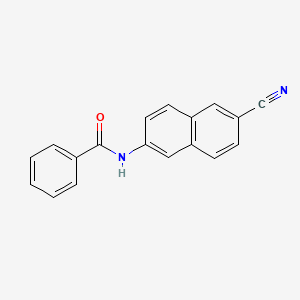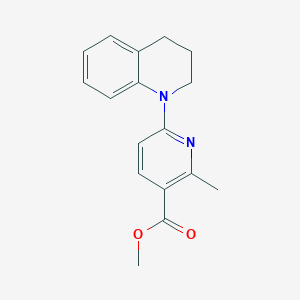
4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-8-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core structure, which is a fused ring system consisting of a benzene ring and a pyridine ring. The compound also features a carboxylic acid group at the 8th position and a p-tolyl group at the 2nd position. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-8-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of p-toluidine with ethyl acetoacetate in the presence of a suitable catalyst, followed by cyclization and oxidation steps. The reaction conditions typically involve heating the reaction mixture under reflux and using an acid catalyst such as sulfuric acid or hydrochloric acid. The final product is obtained after purification through recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the production process.
Chemical Reactions Analysis
4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-8-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the p-tolyl group, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. The reduction typically targets the carbonyl group, resulting in the formation of a hydroxyl derivative.
Substitution: The compound can undergo substitution reactions at the quinoline ring or the p-tolyl group. Common reagents used in these reactions include halogens, alkylating agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-8-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Medicine: The compound’s potential therapeutic properties have been explored in the treatment of various diseases, including bacterial infections, viral infections, and cancer. Its mechanism of action and molecular targets are of particular interest in medicinal chemistry.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity. Its applications in the field of materials science and engineering are continually being explored.
Mechanism of Action
The mechanism of action of 4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, the compound may inhibit the activity of certain enzymes involved in bacterial or viral replication, thereby exerting its antimicrobial or antiviral effects. Additionally, the compound may induce apoptosis or inhibit cell proliferation in cancer cells, contributing to its anticancer properties.
Comparison with Similar Compounds
4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-8-carboxylic acid can be compared with other similar compounds, such as:
4-Oxo-4-(p-tolyl)butanoic acid: This compound shares the p-tolyl group but differs in the core structure and functional groups.
4-Oxo-2-butenoic acid: This compound has a similar oxo group but lacks the quinoline core and p-tolyl group.
4-Oxo-2-thioxo-3-p-tolyl-1,2,3,4,5,6-hexahydrobenzoquinazoline: This compound has a similar p-tolyl group and oxo group but differs in the core structure and additional functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
90034-76-7 |
|---|---|
Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
2-(4-methylphenyl)-4-oxo-1H-quinoline-8-carboxylic acid |
InChI |
InChI=1S/C17H13NO3/c1-10-5-7-11(8-6-10)14-9-15(19)12-3-2-4-13(17(20)21)16(12)18-14/h2-9H,1H3,(H,18,19)(H,20,21) |
InChI Key |
DYXGGNYOXVOUDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C(=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl (R)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B11845285.png)
![1-{[Benzyl(dimethyl)silyl]methyl}azepan-2-one](/img/structure/B11845290.png)

![N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11845296.png)

![2,2-Difluoro-8-methyl-1,3-dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B11845307.png)

![(3S,4R,5R,6S)-5-methoxy-4-((2R,3R)-2-methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl)-1-oxaspiro[2.5]octan-6-ol](/img/structure/B11845339.png)


![3-((4-Chlorobenzyl)oxy)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine](/img/structure/B11845356.png)


